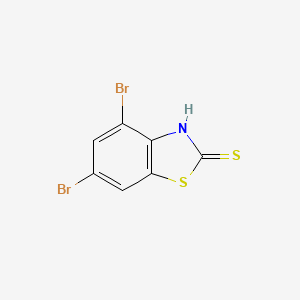

4,6-Dibromo-2-mercaptobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBNBUOCHKVMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4,6 Dibromo 2 Mercaptobenzothiazole

Reactivity of the Thiol/Thione Functionality (C-S-H / C=S)

The 2-mercapto group of 4,6-Dibromo-2-mercaptobenzothiazole is the most prominent site for chemical reactions. This functionality exists in a tautomeric equilibrium between the thiol (-SH) form and the thione (=S) form, although it predominantly exists as the thione. Its reactivity is centered around the nucleophilic character of the sulfur atom and its susceptibility to oxidation.

Alkylation and Acylation Reactions at the Sulfur Atom

The sulfur atom in the thiol/thione group is a soft nucleophile, readily undergoing S-alkylation and S-acylation when treated with appropriate electrophiles. These reactions are fundamental in the synthesis of various derivatives.

Alkylation: The reaction with alkyl halides, in the presence of a base, leads to the formation of 2-(alkylthio)benzothiazoles. The base deprotonates the thiol group, forming a highly nucleophilic thiolate anion which then attacks the alkyl halide in a nucleophilic substitution reaction. For instance, the reaction with benzyl (B1604629) halides in a solvent like N,N-dimethylformamide (DMF) produces 2-(benzylthio) derivatives. Similarly, reacting the sodium salt of 2-mercaptobenzothiazole (B37678) (MBT) with benzyl halides results in S-alkylation products. Another example includes the reaction with 2-bromo-4'-methylacetophenone, which yields the S-alkylation product 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone.

Acylation: Acylation occurs when the compound is treated with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base. This results in the formation of S-acyl derivatives. For example, novel phenoxyacetyl and propionyl-2-mercaptobenzothiazoles have been synthesized through the reaction of aryloxyacetyl chloride with an alkaline solution of MBT in acetone. These reactions underscore the utility of the sulfur atom as a handle for introducing a wide variety of functional groups.

A summary of representative alkylation and acylation reactions is presented below.

| Electrophile | Reagent/Conditions | Product Type |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | 2-(Alkylthio)benzothiazole |

| Benzyl Bromide | Base (e.g., K₂CO₃), Acetone | 2-(Benzylthio)benzothiazole |

| Aryloxyacetyl Chloride | Alkaline solution, Acetone | 2-(Aryloxyacetylthio)benzothiazole |

Oxidative Transformations (e.g., Disulfide Formation)

The thiol group is susceptible to oxidation, most commonly leading to the formation of a disulfide bridge. Mild oxidizing agents can convert two molecules of this compound into 2,2'-dithiobis(4,6-dibromobenzothiazole). This oxidative coupling is a characteristic reaction of thiols.

Factors such as light, oxygen, and heat can contribute to the oxidation of 2-mercaptobenzothiazole to its corresponding disulfide, benzothiazyl disulfide. The oxidation proceeds via a free-radical mechanism. Common laboratory oxidants like hydrogen peroxide, iodine, or hypochlorous acid can also effect this transformation. At elevated temperatures (above 130°C), oxidation can even lead to the formation of the monosulfide, 2,2'-thiobisbenzothiazole. The disulfide can, in turn, be reduced back to the thiol by reducing agents like cysteine.

Nucleophilic Substitution Reactions Involving the Thiyl Anion

Deprotonation of the thiol group with a base generates the thiolate (or thiyl) anion, a potent nucleophile. This anion can participate in various nucleophilic substitution reactions, displacing leaving groups from a range of substrates.

For example, the sodium salt of 2-mercaptobenzothiazole readily reacts with benzyl halides in DMF at room temperature to yield 2-benzylsulfanyl derivatives. This reaction is a classic example of a Williamson-type ether synthesis, but for a thioether. The thiolate has also been shown to act as a nucleophile toward other electrophilic centers, such as in its reaction with 2-bromomethyl-1,3-thiaselenole, where the thiolate anion attacks the selenium atom, initiating a cascade of rearrangements. Furthermore, benzothiazoline-2-thione can participate in nucleophilic substitution on substrates like β-chloroacrylic acids, where the substitution occurs at the sulfur atom.

Reactivity of the Dibrominated Benzene (B151609) Ring

The two bromine atoms on the benzene ring at positions 4 and 6 are key sites for modifying the carbocyclic portion of the molecule. These positions are amenable to reactions typical of aryl halides, particularly metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at Brominated Positions

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. For an SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). In this compound, the thiazole (B1198619) moiety itself is not sufficiently electron-withdrawing to activate the bromine atoms at the 4 and 6 positions for facile SNAr with common nucleophiles. Consequently, reports of intermolecular nucleophilic aromatic substitution at these brominated positions are not common in the literature, suggesting this is not a favored reaction pathway under standard conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The bromine atoms at the C4 and C6 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for the synthesis of complex derivatives by connecting the benzothiazole (B30560) core to other organic fragments.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org Aryl bromides are standard substrates for this reaction. It has been demonstrated that sterically hindered 2'-bromo-2-aryl benzothiazoles can successfully undergo ligand-free Suzuki-Miyaura coupling, indicating the viability of the bromo-benzothiazole scaffold for this transformation. nih.gov It is proposed that the benzothiazole ring nitrogen can coordinate to the palladium catalyst, forming a palladacyclic intermediate that facilitates the reaction. nih.gov Therefore, this compound is an expectedly suitable substrate for sequential or double Suzuki couplings to introduce new aryl or vinyl groups at the C4 and C6 positions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Base (e.g., Na₂CO₃, K₃PO₄) | 4,6-Diaryl-2-mercaptobenzothiazole |

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is a reliable method for forming C(sp²)-C(sp) bonds and is widely used with aryl bromides. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This methodology can be applied to this compound to attach alkyne moieties, creating conjugated systems.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | 4,6-Di(alkynyl)-2-mercaptobenzothiazole |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of aryl halides. The bromine atoms of this compound can react with various alkenes in the presence of a palladium catalyst and a base to form 4,6-divinyl-substituted benzothiazole derivatives.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Heck | Alkene (CH₂=CHR) | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 4,6-Di(vinyl)-2-mercaptobenzothiazole |

Directed ortho-Metalation and Related Functionalizations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.orgorganic-chemistry.org

While specific studies on the directed ortho-metalation of this compound are not extensively documented, the reactivity of the benzothiazole core in DoM reactions can be inferred from the directing abilities of its constituent functional groups. The nitrogen atom within the thiazole ring and the sulfur of the mercapto group (or more accurately, the thione group, as it predominantly exists in this tautomeric form) could potentially act as directing groups through coordination with the lithium base. wikipedia.orgresearchgate.net

In a typical DoM mechanism, a heteroatom-containing DMG coordinates to the lithium cation of the organolithium base, which positions the base to deprotonate the nearest ortho proton. wikipedia.orgbaranlab.org For the this compound scaffold, the most likely site for deprotonation would be the C7 position, which is ortho to the nitrogen atom of the thiazole ring. The bromine substituents at the 4 and 6 positions would likely remain intact during this process, as metal-halogen exchange with bromine is generally slower than directed lithiation, especially with alkyllithiums. However, the choice of base and reaction conditions is crucial to avoid competing reactions. uwindsor.ca

Following successful metalation at the C7 position, the resulting aryllithium species can be trapped with a variety of electrophiles to introduce new functional groups. Potential functionalizations could include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Silylation: Reaction with silyl halides to introduce silyl groups.

Carboxylation: Reaction with carbon dioxide to introduce a carboxylic acid group.

Hydroxylation: Reaction with an oxygen source to introduce a hydroxyl group.

The successful application of DoM to this compound would provide a valuable route to novel, polysubstituted benzothiazole derivatives with potential applications in medicinal chemistry and materials science.

Participation in Named Organic Reactions

Role in Modified Julia Olefination Reactions

The modified Julia olefination, also known as the Julia-Kocienski olefination, is a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. alfa-chemistry.comnih.gov Derivatives of 2-mercaptobenzothiazole, including this compound, play a crucial role in this transformation as precursors to the required benzothiazolyl (BT) sulfones. uq.edu.auresearchgate.net

In the context of the Julia-Kocienski olefination, this compound would first be converted to a 2-(4,6-dibromobenzothiazolyl) sulfone derivative. This is typically achieved by S-alkylation of the mercaptobenzothiazole followed by oxidation of the resulting thioether to the corresponding sulfone. This BT-sulfone then serves as a key reagent in the olefination reaction.

The general mechanism of the modified Julia olefination using a BT-sulfone derived from this compound is as follows:

Deprotonation: The BT-sulfone is deprotonated at the α-carbon using a strong base (e.g., a lithium amide or a Grignard reagent) to generate a stabilized carbanion. alfa-chemistry.com

Addition to Carbonyl: This carbanion then adds to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. nih.gov

Smiles Rearrangement and Elimination: The β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the 4,6-dibromobenzothiazol-2-one anion, to yield the desired alkene. alfa-chemistry.com

The use of the benzothiazolyl group offers significant advantages over the classical Julia olefination, including milder reaction conditions and the ability to perform the reaction in a single pot. alfa-chemistry.com The electronic properties of the 4,6-dibromo-substituted benzothiazole ring can influence the reactivity of the sulfone and the stereoselectivity of the olefination.

Application in Deoxygenation of Epoxides and Preparation of Alkynes

Derivatives of 2-mercaptobenzothiazole have been identified as effective reagents for the deoxygenation of epoxides to alkenes and for the preparation of alkynes from α,β-epoxy ketones. uq.edu.auresearchgate.net This methodology provides a valuable alternative to other deoxygenation and alkyne synthesis protocols.

Deoxygenation of Epoxides:

The deoxygenation of epoxides using a 2-mercaptobenzothiazole derivative typically involves a two-step process. First, the epoxide is opened by the thiolate anion of 2-mercaptobenzothiazole to form a β-hydroxy thioether. This intermediate is then subjected to eliminative conditions to afford the corresponding alkene. The 4,6-dibromo substitution on the benzothiazole ring can modulate the nucleophilicity of the thiolate and the leaving group ability of the benzothiazole moiety in the elimination step.

Preparation of Alkynes:

A significant application of 2-mercaptobenzothiazole derivatives is in the synthesis of alkynes from α,β-epoxy ketones. This transformation proceeds via a tandem reaction sequence. The initial step is the nucleophilic opening of the epoxide ring by the 2-mercaptobenzothiazole anion. The resulting β-hydroxy thioether intermediate then undergoes further reaction, often promoted by a base, leading to fragmentation and formation of the alkyne. This method is a useful tool for the construction of carbon-carbon triple bonds. youtube.com

Acid-Base Chemistry and Tautomeric Equilibrium Dynamics

The acid-base properties and tautomeric equilibrium of this compound are fundamental to its reactivity. The parent compound, 2-mercaptobenzothiazole, is a weak acid with a pKa of approximately 7.0. mst.dkwho.int The presence of two electron-withdrawing bromine atoms on the benzene ring of this compound is expected to increase its acidity, lowering the pKa value. This enhanced acidity facilitates the formation of the corresponding thiolate anion in the presence of a base, which is a key reactive species in many of its chemical transformations.

A crucial aspect of the chemistry of 2-mercaptobenzothiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. researchgate.net Extensive spectroscopic and theoretical studies have shown that for 2-mercaptobenzothiazole itself, the equilibrium lies overwhelmingly in favor of the thione tautomer, 1,3-benzothiazole-2(3H)-thione, in both the solid state and in solution. wikipedia.orgresearchgate.net This preference for the thione form is attributed to its greater thermodynamic stability. researchgate.netias.ac.in It is therefore highly probable that this compound also exists predominantly as its thione tautomer.

The tautomeric equilibrium can be represented as follows:

The position of this equilibrium can be influenced by factors such as solvent polarity and pH. In alkaline solutions, deprotonation occurs to form the thiolate anion, which is a common intermediate in S-alkylation and other nucleophilic reactions. wikipedia.org The predominance of the thione tautomer has important implications for its reactivity, as reactions can occur at the nitrogen, sulfur, or the benzene ring, depending on the specific reagents and conditions employed.

Derivatization Strategies and Functionalization of the 4,6 Dibromo 2 Mercaptobenzothiazole Scaffold

Synthesis of S-Substituted Benzothiazole (B30560) Derivatives

The thiol group at the 2-position of the benzothiazole ring is a key site for derivatization, enabling the synthesis of a wide array of S-substituted derivatives.

The synthesis of thioethers from 2-mercaptobenzothiazoles is a common strategy. This can be achieved through nucleophilic substitution reactions where the sodium salt of the 2-mercaptobenzothiazole (B37678) reacts with alkyl or benzyl (B1604629) halides in a solvent like N,N-dimethylformamide (DMF). nih.gov For instance, 2-benzylsulfanyl derivatives of 2-mercaptobenzothiazole have been synthesized by reacting the sodium salt of 2-mercaptobenzothiazole with benzyl halide at room temperature. nih.gov Another method involves the reaction of 2-mercaptobenzothiazole with 2-chloroethyl acrylate (B77674) or methacrylate (B99206) in the presence of sodium bicarbonate and DMF to yield 2-(2-benzothiazolylthio)ethyl acrylates and methacrylates. mdpi.com

Disulfides, such as 2,2′-Dithiobisbenzothiazole, are another important class of derivatives. These are often used as fungicides and insecticides. nih.gov

Benzothiazole-2-sulfonamides are a significant class of derivatives. The synthesis of analogues of benzothiazole-2-sulfonamides has been described, with compounds like 6-chlorobenzothiazole-2-sulfonamide showing high efficacy in certain applications. nih.gov The 6-ethoxybenzothiazole-2-sulfonamide has also been noted for its potent activity. nih.gov

Hydrazide and subsequent Schiff base derivatives of 2-mercaptobenzothiazole represent a versatile route to novel compounds. The synthesis typically begins with the treatment of 2-mercaptobenzothiazole with chloroacetyl chloride to form an intermediate, which is then reacted with phenylhydrazine (B124118) to yield a phenyl hydrazide derivative. uobaghdad.edu.iq These hydrazide derivatives can then be condensed with various aromatic aldehydes in the presence of acetic acid to produce a range of Schiff bases. uobaghdad.edu.iqzsmu.edu.ua This multi-step synthesis allows for the introduction of diverse functionalities. uobaghdad.edu.iq

Schiff bases derived from the condensation of hydrazides with aldehydes or ketones are of continuous interest in various chemical fields. researchgate.net For example, a series of new Schiff base hydrazones have been synthesized by the condensation reaction of 4-amino-3-(4-pyridine)-5-mercapto-1,2,4-triazole with different aldehydes. nih.gov

Synthesis of Polymeric Precursors and Material Components

The integration of the 4,6-dibromo-2-mercaptobenzothiazole moiety into polymer chains is an emerging area of interest, primarily for the development of materials with enhanced properties such as thermal stability and flame retardancy, often attributed to the presence of halogen atoms. One notable application of this compound is in polymer stabilization.

While direct polymerization of this compound is not a common approach, its derivatization into functional monomers is a key strategy for incorporation into larger polymeric structures. These monomers can then be subjected to various polymerization techniques to yield materials with tailored characteristics. The inherent properties of the dibrominated benzothiazole unit can impart significant advantages to the final polymer.

Table 1: Potential Applications of Polymers Incorporating this compound

| Application Area | Potential Advantage Conferred by the Monomer |

| Polymer Stabilization | Enhanced thermal stability and flame retardancy. |

| Corrosion Inhibition | Formation of protective films on metal surfaces. |

This table is generated based on the potential applications of the compound and its derivatives.

Design and Synthesis of Coordination Complexes

The this compound scaffold serves as an excellent foundation for the design of specialized ligands for coordination chemistry. The presence of multiple heteroatoms—nitrogen and sulfur—provides potential coordination sites for a variety of metal ions.

Ligand Design and Chelating Properties

The design of ligands based on this compound leverages its inherent structural features to achieve specific chelating properties. The mercapto group is a primary site for deprotonation, creating an anionic sulfur donor. The thiazole (B1198619) nitrogen can also participate in coordination, allowing for the formation of stable chelate rings with metal centers.

The electronic properties of the ligand are significantly influenced by the two bromine atoms on the benzene (B151609) ring. These electron-withdrawing groups can affect the acidity of the mercapto proton and the electron density on the nitrogen atom, thereby modulating the ligand's coordination behavior and the stability of the resulting metal complexes. This allows for the fine-tuning of the electronic environment around the metal center, which is crucial for applications in catalysis and materials science.

Advanced Spectroscopic and Characterization Methodologies in Chemical Research

Mass Spectrometry for Molecular Information

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by providing its exact mass. This technique is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios to a very high degree of accuracy, often to within a few parts per million.

For benzothiazole (B30560) derivatives, HRMS is instrumental in confirming their identity. The exact mass of the protonated molecular ion [M+H]⁺ can be measured and compared to the theoretically calculated mass based on the elemental formula. For instance, the molecular formula of 2-mercaptobenzothiazole (B37678) (MBT) is C7H5NS2, and its computed monoisotopic mass is 166.98634151 Da. nih.gov HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, thereby confirming the elemental composition. In the case of 4,6-Dibromo-2-mercaptobenzothiazole, the addition of two bromine atoms would significantly increase the mass, and the isotopic pattern characteristic of bromine would also be observable.

The precision of HRMS is essential for differentiating between compounds with the same nominal mass but different elemental compositions. This level of detail is crucial in synthetic chemistry to verify the successful synthesis of a target compound and in analytical chemistry to identify unknown substances in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This method provides valuable information about the connectivity of atoms within a molecule. In a typical MS/MS experiment, a precursor ion is selected, subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD), and the resulting product ions are mass-analyzed. nih.gov

The fragmentation patterns of benzothiazole derivatives can be complex, but they provide a wealth of structural information. nih.govresearchgate.net For 2-mercaptobenzothiazole and its derivatives, fragmentation often involves the cleavage of bonds within the thiazole (B1198619) ring and the loss of small neutral molecules or radicals. researchgate.netlibretexts.org For example, in the study of related benzofuran (B130515) derivatives, common fragmentation processes included the elimination of CO and CO2 molecules. researchgate.net For halogenated compounds, the loss of the halogen radical (e.g., •Br) is a diagnostic fragmentation pathway. researchgate.net

In the analysis of nitazene (B13437292) analogs, which share some structural similarities with benzothiazoles, EAD-MS² spectra revealed characteristic fragment ions, including double-charged free radical fragments and ions resulting from the loss of side chains. nih.gov Similar principles would apply to this compound, where the fragmentation pathways would be influenced by the presence of the bromine atoms and the mercapto group. The analysis of these fragmentation patterns allows for the detailed structural elucidation of the molecule.

X-Ray Crystallography for Solid-State Structure Determination

For 2-mercaptobenzothiazole, crystallographic analysis has shown that the thione tautomer is the predominant form in the solid state. researchgate.net This is a crucial piece of information, as the molecule can exist in two tautomeric forms: the thiol form and the thione form. The crystal structure reveals the exact spatial relationship between the benzothiazole core and the sulfur atom.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzothiazole derivatives. pqri.orgijpsonline.com HPLC methods have demonstrated good sensitivity, accuracy, and repeatability for the analysis of 2-mercaptobenzothiazole. pqri.org A typical HPLC method involves a stationary phase, such as a C18 column, and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water with a pH modifier like formic acid. pqri.orgijpsonline.com The retention time of a compound in the chromatogram is a characteristic property that can be used for its identification.

Gas Chromatography (GC) can also be used for the analysis of 2-mercaptobenzothiazole, but it presents challenges as many benzothiazoles are thermally labile and can decompose in the hot GC inlet. researchgate.netpqri.org To overcome this, derivatization is often necessary to make the compound more volatile and stable. researchgate.net However, a newer approach using a programmable temperature vaporization (PTV) inlet has been shown to prevent the decomposition of 2-mercaptobenzothiazole during GC analysis without the need for derivatization. researchgate.net

Table 1: HPLC and GC Methods for Benzothiazole Analysis

| Technique | Column | Mobile/Carrier Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC | Waters Symmetry C18 | Acetonitrile:Water:Formic Acid | MS/MS | Good sensitivity and repeatability for MBT analysis. | pqri.org |

| HPLC | Microbondapak C18 | THF:acetonitrile:buffer | UV | Simultaneous determination of MBT and MBTS. | ijpsonline.com |

| GC | Not Specified | Not Specified | MS | Derivatization often required to prevent decomposition. | researchgate.net |

| GC-PTV | Not Specified | Not Specified | Not Specified | Prevents decomposition of MBT without derivatization. | researchgate.net |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) creates a highly sensitive and selective analytical method for the analysis of complex mixtures. pqri.orgnih.govpublisso.denih.gov This technique is particularly valuable for detecting and quantifying trace amounts of compounds in challenging matrices.

LC-MS/MS methods have been developed for the analysis of 2-mercaptobenzothiazole in various samples, including rubber extracts and human urine. pqri.orgnih.govpublisso.de These methods typically employ a reversed-phase HPLC separation followed by detection using a tandem mass spectrometer operating in a specific mode, such as positive electrospray ionization (ESI+). nih.gov The use of an isotopically labeled internal standard, such as MBT-d4, can improve the accuracy and precision of the quantification. publisso.de The high selectivity of MS/MS allows for the confident identification and quantification of the target analyte even in the presence of many other components.

Table 2: LC-MS/MS Method Parameters for MBT Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Internal Standard | MBT-d4 | publisso.de |

| Limit of Detection (LOD) | 0.4 µg L⁻¹ (in urine) | nih.gov |

| Limit of Quantification (LOQ) | 1 µg L⁻¹ (in urine) | nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For 4,6-Dibromo-2-mercaptobenzothiazole, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles.

No specific optimized geometry data for this compound is currently available in published research.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

Specific HOMO, LUMO, and energy gap values for this compound have not been reported in scientific literature.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps use a color spectrum to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

An MEP map and specific charge distribution data for this compound are not available in the current body of scientific literature.

Conformational Analysis and Tautomerism Studies

Many molecules can exist in different spatial arrangements (conformations) or as readily interconverting isomers (tautomers). Computational studies are essential for determining the relative stabilities of these different forms.

Thiol-Thione Tautomeric Preferences and Energy Differences

2-Mercaptobenzothiazole (B37678) and its derivatives can exist in two tautomeric forms: the thiol form, with a C-SH group, and the thione form, with a C=S group and a proton on the nitrogen atom. Computational energy calculations can predict which tautomer is more stable and by how much. For the parent 2-mercaptobenzothiazole, the thione form is known to be significantly more stable. researchgate.net The presence of two bromine atoms on the benzene (B151609) ring of this compound would likely influence this tautomeric equilibrium.

There is no published data on the calculated energy differences between the thiol and thione tautomers of this compound.

Solvent Effects on Tautomeric Equilibria

The preference for a particular tautomer can be influenced by the surrounding solvent. Solvents with different polarities can stabilize the tautomers to varying degrees, thereby shifting the equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects and predict the tautomeric populations in different media. mdpi.comnih.gov

Specific studies on the influence of solvents on the tautomeric equilibrium of this compound have not been found in the scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical predictions of spectroscopic properties are a cornerstone of computational chemistry, providing a basis for interpreting experimental data and understanding molecular structure.

Computational NMR and IR Chemical Shift Calculations

While experimental NMR and IR spectra for the parent compound, 2-mercaptobenzothiazole, are available and have been correlated with computational data, similar studies on this compound are not currently published. Theoretical calculations, typically using DFT methods, could predict the ¹H and ¹³C NMR chemical shifts and the IR vibrational frequencies for this compound. Such a study would be invaluable for confirming its synthesis and for the structural elucidation of its derivatives. The bromine and mercapto substituents would be expected to cause characteristic shifts in the NMR and IR spectra compared to the parent molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for investigating reaction pathways and understanding chemical reactivity. For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis, degradation, or its interaction with other molecules, such as in its role as a corrosion inhibitor or polymer stabilizer. However, specific computational studies detailing the reaction mechanisms involving this compound are not currently available in the scientific literature.

Prediction of Material Properties

The prediction of material properties through computational means is a rapidly growing field, enabling the design of new materials with desired functionalities.

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-electron systems can exhibit significant non-linear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics. The benzothiazole (B30560) core of this compound suggests it could possess NLO properties. Computational studies are essential to predict the first and second hyperpolarizabilities, which are key indicators of a material's NLO response. To date, no specific computational studies on the NLO properties of this compound have been reported.

Electronic Band Structure and Conductivity (if applicable to material applications)

For potential applications in organic electronics, understanding the electronic band structure and conductivity is crucial. While this compound is mentioned in the context of polymer stabilization, detailed studies of its solid-state electronic properties are lacking. Computational solid-state physics methods could be employed to calculate the electronic band gap and predict the conductivity of materials based on this compound, guiding its potential use in semiconductor devices.

Emerging Research Applications and Future Perspectives

Advancements in Material Science and Engineering

The unique chemical structure of 4,6-Dibromo-2-mercaptobenzothiazole suggests its potential to enhance and protect materials in various demanding environments.

Development of Advanced Polymer Additives

The parent compound, 2-mercaptobenzothiazole (B37678) (MBT), is widely used in the rubber industry as a vulcanization accelerator. researchgate.net This foundational application provides a basis for exploring its derivatives in more advanced polymer systems. The dibromo- derivative, with its increased molecular weight and altered polarity due to the bromine substituents, could offer unique advantages. Researchers are investigating its potential as a specialty additive to create polymers with enhanced properties.

Potential roles for this compound in polymers include:

Flame Retardants: Halogenated compounds are known for their flame-retardant properties. The presence of two bromine atoms could impart significant fire resistance to polymer matrices.

Thermal Stabilizers: The robust aromatic structure may help to dissipate thermal energy and scavenge radicals, thereby improving the thermal stability of polymers at high temperatures.

Cross-linking Agents: Modifications of the mercapto group could allow the molecule to act as a novel cross-linking agent, creating polymer networks with tailored mechanical and chemical resistance properties.

Exploration in Photographic Materials

Derivatives of 2-mercaptobenzothiazole have historically been used in the formulation of photographic materials. researchgate.net These compounds can act as antifogging agents or stabilizers in photographic emulsions by interacting with silver halide crystals. The specific electronic modifications endowed by the 4,6-dibromo substitution could lead to the development of highly specialized additives for next-generation imaging and sensing materials, potentially offering finer control over sensitivity and image permanence.

Role as Corrosion Inhibitors in Material Protection

One of the most promising areas for this compound is in material protection as a corrosion inhibitor. The parent compound, 2-MBT, is a well-established and effective corrosion inhibitor for various metals, including copper, aluminum alloys, and steel. nih.govnih.govgas-sensing.com Its mechanism relies on the presence of electron-rich nitrogen and sulfur heteroatoms that facilitate strong bonding to metal surfaces. nih.gov

The chemical interaction involves the adsorption of the inhibitor molecule onto the metal surface, which can occur through two primary mechanisms:

Chemisorption: The sulfur and nitrogen atoms can form coordinate bonds with the metal atoms, creating a strongly bound protective layer.

Physisorption: Electrostatic interactions can occur between the molecule and the charged metal surface.

Studies on 2-MBT show it can form a thick, protective inhibitor layer that retards both anodic (metal dissolution) and cathodic (oxygen reduction) reactions involved in corrosion. rsc.orgnargesgoudarzi.com Furthermore, it can complex with dissolved metal ions, such as Zn²⁺, to facilitate the precipitation of a protective film. rsc.org

The introduction of bromine atoms in this compound is expected to enhance these inhibitory properties. The electron-withdrawing nature of bromine can modify the electron density across the benzothiazole (B30560) ring system, potentially strengthening the molecule's interaction with the metal surface. This molecular tailoring is a key strategy for designing the next generation of high-performance corrosion inhibitors.

Table 1: Predicted Influence of Bromine Substitution on Corrosion Inhibition

| Property | 2-Mercaptobenzothiazole (Parent Compound) | This compound (Derivative) | Anticipated Effect |

|---|---|---|---|

| Adsorption Strength | Strong due to N and S heteroatoms. | Potentially stronger due to modified electron distribution. | Enhanced formation of a stable, protective inhibitor film. |

| Film Formation | Forms a protective layer on the metal surface. | May form a denser or more ordered protective layer. | Improved barrier properties against corrosive species. |

| Solubility | Moderate. | Lower aqueous solubility, higher lipophilicity. | Better performance in organic coatings or non-aqueous systems. |

Catalytic Applications in Chemical Synthesis

The functional groups within this compound make it an intriguing candidate for applications in catalysis, both as a ligand for metal catalysts and as a potential organocatalyst itself.

As Ligands in Homogeneous and Heterogeneous Catalysis

The 2-mercaptobenzothiazole structure contains both nitrogen and sulfur atoms, which are excellent donors for coordinating with transition metals. This makes its derivatives highly suitable for use as ligands in catalysis. Research has shown that 2-mercaptobenzothiazole derivatives can be used to prepare lanthanide luminescent complexes, highlighting their coordinating ability. researchgate.net

By using this compound as a ligand, novel metal complexes can be synthesized. The steric and electronic properties of the ligand, tuned by the bulky and electron-withdrawing bromine atoms, could lead to catalysts with unique selectivity and activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. These ligands could be used in homogeneous catalysis or immobilized on solid supports for applications in heterogeneous catalysis, allowing for easier catalyst recovery and reuse.

Development of Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. The this compound molecule possesses several features that could be exploited in the design of new organocatalytic systems.

The thiol (-SH) group can participate in hydrogen bonding and can be deprotonated to form a thiolate, which is an excellent nucleophile. The thiazole (B1198619) ring contains a nitrogen atom that can act as a Lewis base. These functional groups could be harnessed to catalyze reactions such as Michael additions, aldol reactions, or asymmetric transformations. The development of chiral versions of this scaffold could open the door to valuable new catalysts for producing enantiomerically pure pharmaceuticals and other fine chemicals. While this area is still largely conceptual, it represents a significant future opportunity for the application of this compound.

Research in Environmental Remediation Technologies

There is a notable absence of studies specifically investigating the environmental remediation of this compound. While research into the degradation and removal of 2-mercaptobenzothiazole is available, this information cannot be directly extrapolated to its dibrominated form due to the significant influence of the bromine substituents on the molecule's chemical and physical properties.

Chemical and Enzymatic Degradation Studies

No specific studies on the chemical or enzymatic degradation of this compound were found. Research on the parent compound, 2-mercaptobenzothiazole, has explored various degradation pathways, but the impact of dibromination on these processes remains uninvestigated. The presence of bromine atoms is expected to alter the electron density of the benzothiazole ring, potentially affecting its susceptibility to microbial or chemical attack. Further research is needed to elucidate the degradation pathways and kinetics of this compound to assess its environmental persistence.

Adsorption and Removal from Aqueous Systems

Similarly, there is a lack of research on the adsorption and removal of this compound from aqueous systems. Studies on 2-mercaptobenzothiazole have explored various adsorbents for its removal from water, but the effectiveness of these materials for the dibrominated analog is unknown. The hydrophobicity and polarity of the molecule would be significantly altered by the bromine atoms, which would in turn affect its adsorption behavior.

Computational Design and Prediction of Novel Dibrominated Benzothiazole Derivatives

No literature was identified that specifically focuses on the computational design and prediction of novel dibrominated benzothiazole derivatives based on this compound. While computational methods are widely used in drug discovery and materials science to predict the properties and activities of new molecules, their application to this specific class of compounds has not been reported. Such studies would be valuable for designing new derivatives with tailored properties for various applications.

Integration of this compound in Sustainable Chemical Processes and Green Synthesis

There is no available research on the integration of this compound in sustainable chemical processes or its synthesis using green chemistry principles. The development of environmentally benign synthesis routes and the use of renewable resources are key aspects of green chemistry. Future research could focus on developing sustainable methods for the production of this compound and exploring its potential as a building block in green chemical processes.

Q & A

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated degradation studies : Incubate at pH 2–12 (37°C) and monitor via UV-Vis spectroscopy. The thiol group oxidizes rapidly at pH >9, forming disulfides .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) to buffers, improving shelf life in neutral conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.